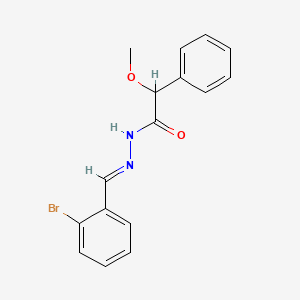![molecular formula C11H9N5OS B5786569 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole](/img/structure/B5786569.png)
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1H-tetrazole, commonly known as MTT, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MTT is a tetrazole derivative that contains a thiazole ring and a methoxyphenyl group. It has been widely studied for its potential use in various fields, including medicine, agriculture, and materials science. In
作用機序
The mechanism of action of MTT is not fully understood. However, studies have shown that MTT can induce apoptosis in cancer cells through the activation of caspase-3 and caspase-9. MTT has also been shown to inhibit the growth of bacteria and fungi through the disruption of cell membrane integrity.
Biochemical and Physiological Effects
MTT has been shown to have a variety of biochemical and physiological effects. In cancer cells, MTT can induce apoptosis, leading to cell death. In bacteria and fungi, MTT can disrupt cell membrane integrity, leading to cell death. In plants, MTT can enhance growth and yield. However, the exact biochemical and physiological effects of MTT are still being investigated.
実験室実験の利点と制限
One of the main advantages of MTT is its ease of synthesis. MTT can be synthesized in a laboratory setting using relatively simple methods. MTT is also a relatively stable compound, making it easy to handle and store.
One of the limitations of MTT is its potential toxicity. Studies have shown that MTT can be toxic to certain cell types at high concentrations. Therefore, careful consideration must be given to the dosage and concentration of MTT used in experiments.
将来の方向性
There are several future directions for the study of MTT. In medicine, further research is needed to fully understand the mechanism of action of MTT and its potential as a cancer therapy. In agriculture, further research is needed to determine the optimal concentration and application method of MTT for crop growth enhancement. In materials science, further research is needed to explore the potential applications of MTT-derived metal complexes in the development of new materials. Overall, the study of MTT has the potential to lead to significant advancements in various scientific fields.
合成法
MTT can be synthesized through a variety of methods, including the reaction of 4-methoxyphenyl isothiocyanate with thiosemicarbazide, followed by cyclization with sodium nitrite. Another method involves the reaction of 4-methoxyphenyl hydrazine with 2-bromo-1,3-thiazole, followed by cyclization with sodium azide. The synthesis of MTT is relatively simple and can be performed in a laboratory setting.
科学的研究の応用
MTT has been extensively studied for its potential use in various scientific fields. In medicine, MTT has been investigated for its anti-cancer properties. Studies have shown that MTT can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. MTT has also been studied for its antimicrobial properties. Research has shown that MTT has potent activity against a variety of pathogenic bacteria and fungi.
In agriculture, MTT has been investigated for its potential as a plant growth regulator. Studies have shown that MTT can enhance the growth and yield of various crops, making it a potential candidate for agricultural applications.
In materials science, MTT has been studied for its potential use in the development of new materials. Research has shown that MTT can be used as a precursor for the synthesis of various metal complexes, which have potential applications in the development of new materials.
特性
IUPAC Name |
4-(4-methoxyphenyl)-2-(tetrazol-1-yl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N5OS/c1-17-9-4-2-8(3-5-9)10-6-18-11(13-10)16-7-12-14-15-16/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCRDWFMEIAISRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3C=NN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-3-methylbenzamide](/img/structure/B5786489.png)
![2-({[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B5786506.png)

![N-(tert-butyl)-N-[(2-hydroxy-3-quinolinyl)methyl]acetamide](/img/structure/B5786517.png)
![2-[(2,4-dichlorobenzyl)thio]-5-methoxy-1H-benzimidazole](/img/structure/B5786528.png)

![N-[2-(dimethylamino)ethyl]-3-nitrobenzamide](/img/structure/B5786550.png)
![N'-[(2,3-dimethoxybenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5786557.png)
![3-methyl-1-[(3-pyridinylmethyl)amino]pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5786561.png)
![6-chloro-7-[(3-fluorobenzyl)oxy]-4-propyl-2H-chromen-2-one](/img/structure/B5786583.png)
![7-[4-(4,6-dimethyl-2-pyrimidinyl)-1-piperazinyl]-5-methyl-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5786584.png)
![1-{3-[(4-methylphenyl)thio]propanoyl}piperidine](/img/structure/B5786586.png)
![N-{[(2-fluoro-5-nitrophenyl)amino]carbonothioyl}-2-phenylacetamide](/img/structure/B5786599.png)